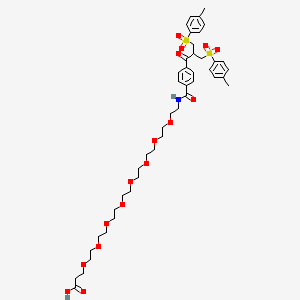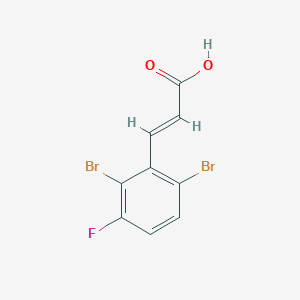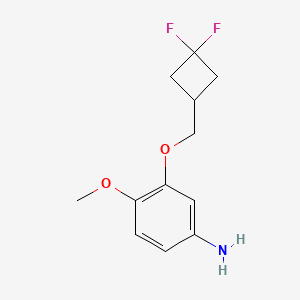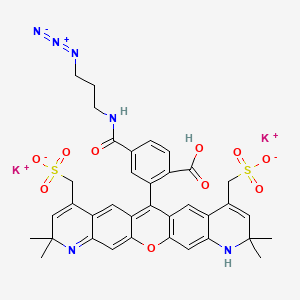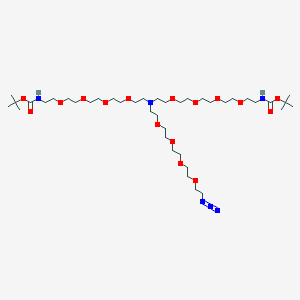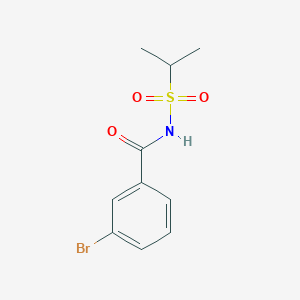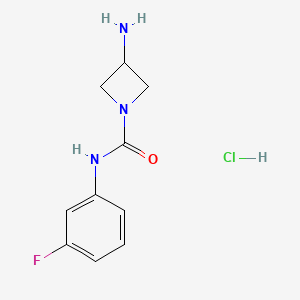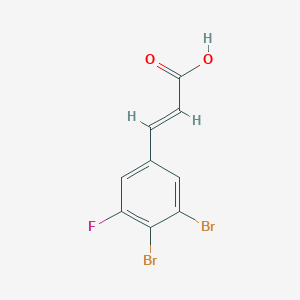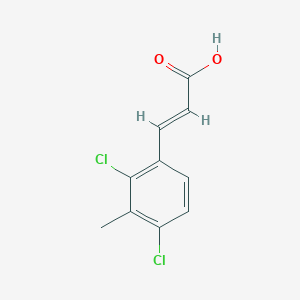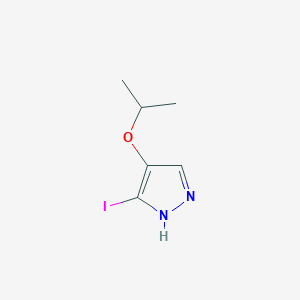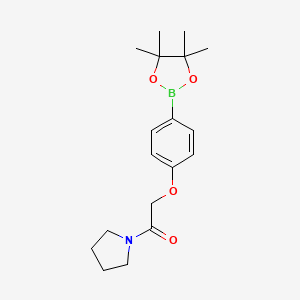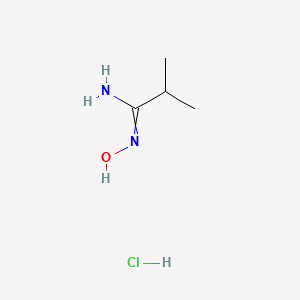
N'-hydroxy-2-methylpropanimidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-methylpropanimidamide;hydrochloride is a chemical compound with the molecular formula C4H11ClN2O. It is a derivative of Vasopressin, a peptide hormone that regulates the body’s retention of water . This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-methylpropanimidamide;hydrochloride involves the reaction of 2-methylpropanimidamide with hydroxylamine hydrochloride under controlled conditions. The reaction typically occurs in an inert atmosphere at temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up by maintaining the same reaction conditions and using larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methylpropanimidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-methylpropanimidamide oxide, while reduction may produce N’-hydroxy-2-methylpropanimidamide .
Scientific Research Applications
N’-hydroxy-2-methylpropanimidamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications related to water retention and regulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methylpropanimidamide;hydrochloride involves its interaction with molecular targets and pathways related to water retention and regulation. As a derivative of Vasopressin, it likely binds to receptors involved in these processes, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxyisobutyramidine
- 2-Hydroxy-2-methylpropanimidamide
Uniqueness
N’-hydroxy-2-methylpropanimidamide;hydrochloride is unique due to its specific molecular structure and its derivation from Vasopressin. This uniqueness makes it particularly valuable in research settings for studying water retention and regulation mechanisms .
Properties
Molecular Formula |
C4H11ClN2O |
|---|---|
Molecular Weight |
138.59 g/mol |
IUPAC Name |
N'-hydroxy-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3(2)4(5)6-7;/h3,7H,1-2H3,(H2,5,6);1H |
InChI Key |
AERDUMGSGZFDGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


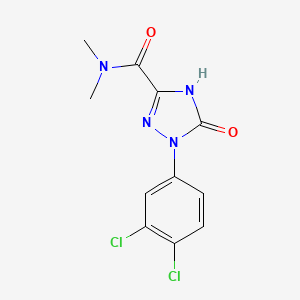
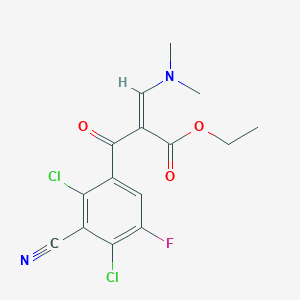
![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
